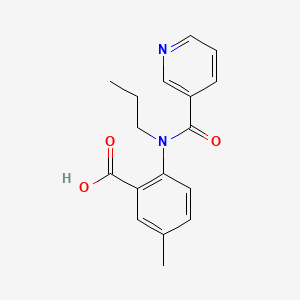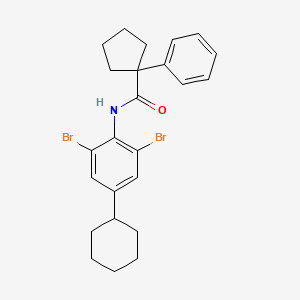
N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a brominated phenyl ring, a cyclohexyl group, and a phenylcyclopentyl formamide moiety, making it a subject of interest for chemists and researchers alike.
Vorbereitungsmethoden
The synthesis of N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the bromination of the phenyl ring. One common synthetic route includes the following steps:
Bromination: : The phenyl ring is brominated at the 2 and 6 positions using bromine in the presence of a catalyst.
Cyclohexylation: : The brominated phenyl ring undergoes a Friedel-Crafts alkylation with cyclohexyl chloride to introduce the cyclohexyl group.
Formylation: : The cyclohexyl-substituted phenyl ring is then formylated using formic acid or formamide.
Cyclopentylation: : Finally, the phenyl ring is reacted with phenylcyclopentyl chloride to complete the synthesis.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the formamide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various scientific research areas, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is unique due to its specific structural features. Similar compounds include:
N-(2,6-Dibromo-4-methylphenyl)(phenylcyclopentyl)formamide
N-(2,6-Dibromo-4-ethylphenyl)(phenylcyclopentyl)formamide
N-(2,6-Dibromo-4-propylphenyl)(phenylcyclopentyl)formamide
These compounds share the brominated phenyl ring and the phenylcyclopentyl formamide moiety but differ in the substituents on the phenyl ring
Eigenschaften
IUPAC Name |
N-(2,6-dibromo-4-cyclohexylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2NO/c25-20-15-18(17-9-3-1-4-10-17)16-21(26)22(20)27-23(28)24(13-7-8-14-24)19-11-5-2-6-12-19/h2,5-6,11-12,15-17H,1,3-4,7-10,13-14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNYFKMZQKCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)NC(=O)C3(CCCC3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2863986.png)
![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)
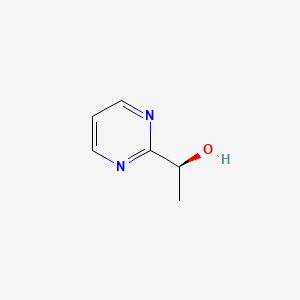
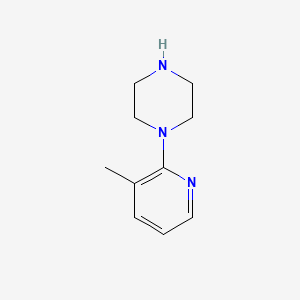

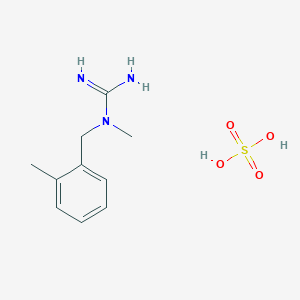
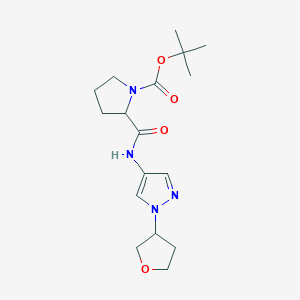
![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)
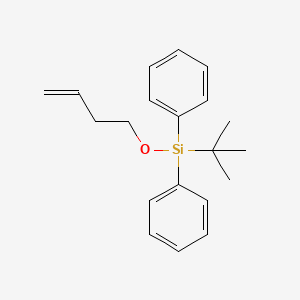
![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
